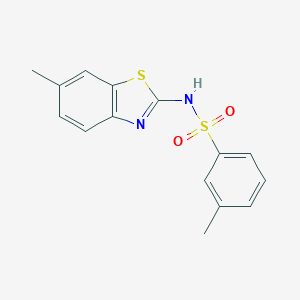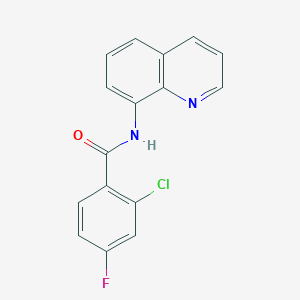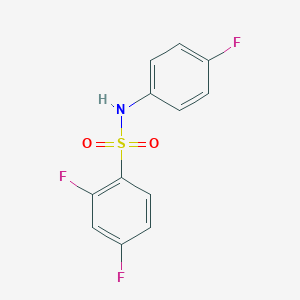
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide, also known as CP-466722, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of the enzyme Cdk5/p25, which plays a crucial role in the pathogenesis of several neurological disorders.
Applications De Recherche Scientifique
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. The compound has been shown to inhibit the activity of Cdk5/p25, which is known to be hyperactivated in these diseases. 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has also been studied for its potential applications in cancer therapy, as Cdk5/p25 has been shown to be involved in tumor growth and metastasis.
Mécanisme D'action
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide is a selective inhibitor of the enzyme Cdk5/p25, which is a member of the cyclin-dependent kinase family. Cdk5/p25 is known to be hyperactivated in various neurological disorders and is involved in the phosphorylation of several proteins that play a crucial role in the pathogenesis of these diseases. 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide binds to the ATP-binding site of Cdk5/p25 and prevents its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the phosphorylation of tau protein, which is a hallmark of Alzheimer's disease. 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, the compound has been shown to inhibit the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has several advantages for lab experiments. The compound is highly selective for Cdk5/p25 and does not inhibit other kinases. 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has also been shown to have good bioavailability and can easily cross the blood-brain barrier, making it an ideal candidate for the treatment of neurological disorders. However, the compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. Future research should focus on optimizing the synthesis method of 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide to improve its purity and yield. In addition, more studies are needed to understand the long-term effects of 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide and its potential side effects. Finally, future research should also focus on identifying new targets for 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide and exploring its potential applications in other diseases.
Méthodes De Synthèse
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 6-chloronicotinic acid with 3-aminomethylpyridine, followed by the formation of an amide bond between the two compounds. The resulting product is then chlorinated using thionyl chloride to obtain the final compound, 6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide. The purity and yield of the compound can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
Propriétés
Nom du produit |
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
|---|---|
Formule moléculaire |
C12H10ClN3O |
Poids moléculaire |
247.68 g/mol |
Nom IUPAC |
6-chloro-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10ClN3O/c13-11-4-3-10(8-15-11)12(17)16-7-9-2-1-5-14-6-9/h1-6,8H,7H2,(H,16,17) |
Clé InChI |
ZDDWIOPNYGWTQL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CN=C(C=C2)Cl |
SMILES canonique |
C1=CC(=CN=C1)CNC(=O)C2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 3-[(4-cyanophenyl)sulfonylamino]benzoate](/img/structure/B262896.png)
![Benzamide, 3,5-dimethoxy-N-[2-(2-thienyl)ethyl]-](/img/structure/B262908.png)


![4-cyano-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B262915.png)




![3-bromo-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262936.png)